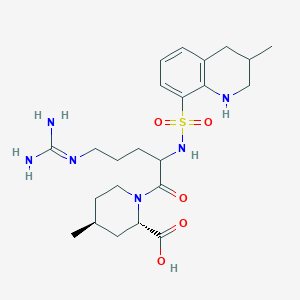

(2S,4S)-Argatroban

Übersicht

Beschreibung

(2S,4S)-Argatroban is a synthetic direct thrombin inhibitor used as an anticoagulant. It is a small molecule that binds to the active site of thrombin, preventing the conversion of fibrinogen to fibrin, which is essential for blood clot formation. This compound is particularly useful in patients with heparin-induced thrombocytopenia (HIT), a condition where heparin, a common anticoagulant, causes a decrease in platelet count and increases the risk of thrombosis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-Argatroban involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The synthesis begins with the formation of a pyrrolidine ring, which is a key structural component of this compound.

Introduction of Functional Groups: Various functional groups, such as guanidine and carboxyl groups, are introduced to the pyrrolidine ring through a series of chemical reactions, including alkylation and acylation.

Chiral Resolution: The final step involves the resolution of the chiral centers to obtain the (2S,4S) configuration. This can be achieved through chiral chromatography or by using chiral auxiliaries during the synthesis.

Industrial Production Methods

In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves:

Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.

Use of Catalysts: Catalysts are often employed to increase the efficiency of the reactions.

Purification: The final product is purified using techniques such as crystallization, distillation, and chromatography to ensure high purity suitable for pharmaceutical use.

Analyse Chemischer Reaktionen

Types of Reactions

(2S,4S)-Argatroban undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.

Substitution: Nucleophilic and electrophilic substitution reactions are common in the modification of this compound.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Solvents: Solvents such as dichloromethane (DCM), ethanol, and water are commonly used in these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(2S,4S)-Argatroban has a wide range of applications in scientific research, including:

Chemistry: It is used as a model compound in the study of thrombin inhibitors and anticoagulants.

Biology: Researchers use this compound to study blood coagulation pathways and the role of thrombin in various physiological processes.

Medicine: It is used in clinical research to develop new anticoagulant therapies and to understand the mechanisms of HIT.

Industry: The compound is used in the pharmaceutical industry for the development and production of anticoagulant drugs.

Wirkmechanismus

(2S,4S)-Argatroban exerts its effects by directly inhibiting thrombin, an enzyme that plays a crucial role in blood coagulation. The compound binds to the active site of thrombin, preventing it from converting fibrinogen to fibrin. This inhibition disrupts the formation of blood clots, making this compound an effective anticoagulant. The molecular targets include the active site of thrombin and the pathways involved in the coagulation cascade.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Dabigatran: Another direct thrombin inhibitor used as an anticoagulant.

Bivalirudin: A synthetic peptide that acts as a direct thrombin inhibitor.

Lepirudin: A recombinant hirudin used as an anticoagulant.

Uniqueness

(2S,4S)-Argatroban is unique due to its small molecular size and its ability to bind directly to the active site of thrombin. Unlike some other anticoagulants, it does not require antithrombin as a cofactor, making it effective in patients with antithrombin deficiencies. Additionally, its synthetic nature allows for precise control over its chemical structure and properties, leading to consistent and reliable anticoagulant effects.

Biologische Aktivität

(2S,4S)-Argatroban is a synthetic direct thrombin inhibitor that has garnered attention for its efficacy in various clinical settings, particularly in anticoagulation therapy. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Pharmacological Profile

Mechanism of Action:

Argatroban functions by binding reversibly to the active site of thrombin, inhibiting its ability to convert fibrinogen into fibrin. This action prevents thrombin-mediated platelet activation through the protease-activated receptor-1 (PAR-1), thereby reducing thrombus formation . Argatroban is effective against free, fibrin-bound, and clot-bound thrombin, demonstrating a strong selectivity for thrombin over other serine proteases .

Pharmacokinetics:

- Half-life: Approximately 45 minutes.

- Metabolism: Predominantly hepatic via CYP3A4, resulting in four main metabolites lacking significant pharmacologic activity .

- Dosing: Typically administered intravenously with a dosing range of 1–3 µg/kg/min for heparin-induced thrombocytopenia (HIT) and up to 25 µg/kg/min in percutaneous coronary interventions (PCI) .

Case Studies and Clinical Trials

-

Acute Ischemic Stroke (AIS) Study:

A recent trial assessed argatroban's efficacy in patients with AIS receiving dual antiplatelet therapy. The results indicated that argatroban significantly improved functional outcomes at 90 days compared to the control group: -

Pilot Safety Study:

In a Phase II trial involving 60 stroke patients treated with argatroban within 48 hours of symptom onset: -

Comparison with Heparin:

Argatroban has shown superiority over heparin in various studies:

Efficacy Data Summary

| Study Type | Population Size | Key Findings |

|---|---|---|

| AIS with Dual Antiplatelet Therapy | 601 | Argatroban improved functional outcomes (P = .04) |

| Stroke Pilot Safety Study | 60 | Improved neurological outcomes; hemorrhage rate 6.2% |

| Heparin Comparison | Variable | Higher rates of reperfusion with argatroban |

Safety Profile

Argatroban is generally well-tolerated, but potential adverse effects include:

- Hemorrhagic complications: Notably, the risk of intracerebral hemorrhage is a concern, particularly in patients receiving thrombolytics.

- Monitoring requirements: Regular monitoring of activated partial thromboplastin time (aPTT) is necessary to ensure therapeutic levels are achieved without excessive anticoagulation .

Eigenschaften

IUPAC Name |

(2S,4S)-1-[5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N6O5S/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26)/t14-,15?,17?,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXNPVXPOPUZYGB-OBHHBEAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCN([C@@H](C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36N6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20658446 | |

| Record name | (2S,4S)-1-[N~5~-(Diaminomethylidene)-N~2~-(3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl)ornithyl]-4-methylpiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20658446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189264-03-7 | |

| Record name | (2S,4S)-1-[N~5~-(Diaminomethylidene)-N~2~-(3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl)ornithyl]-4-methylpiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20658446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.